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Compound of Interest

Compound Name: 1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 1,3-dimethyl-1H-pyrazol-5-ol (CAS No: 5203-77-0). The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering valuable insights for its identification, characterization, and application in
research and development. This compound and its derivatives are of significant interest in
medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic
agents.

Spectroscopic Data Summary

The spectroscopic data for 1,3-dimethyl-1H-pyrazol-5-ol is summarized in the tables below. It
Is important to note that this compound can exist in tautomeric forms, primarily as 1,3-
dimethyl-1H-pyrazol-5-ol and its keto form, 1,3-dimethyl-1,2-dihydro-3H-pyrazol-3-one. The
presented NMR data reflects the predominantly observed tautomeric form in solution.

Table 1: *H NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of 1,3-dimethyl-
1H-pyrazol-5-ol)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.21 Singlet 3H N-CHs (Methyl at N1)
] CHz (Methylene at
3.11 Singlet 2H
C4)
2.02 Singlet 3H C-CHs (Methyl at C3)

Solvent: CDClIs, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of 1,3-

dimethyl-1H-pyrazol-5-ol)

Chemical Shift (6) ppm Assignment
172.2 C=0 (C9)
155.5 C=N (C3)
41.4 CHz (C4)
31.0 N-CHs

16.9 C-CHs

Solvent: CDCls, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm~—?)

Interpretation

1549 C=0 stretching (Amide | band)
1269 C-N stretching
1185 C-N stretching
1034 C-C stretching
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Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data

m/z Ratio Relative Intensity Interpretation

113 100% [M+H]*

lonization Method: APCI (Atmospheric Pressure Chemical lonization)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below. These protocols are based on standard practices for the analysis of heterocyclic organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:

o Approximately 5-10 mg of 1,3-dimethyl-1H-pyrazol-5-ol was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCls).

e The solution was transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) was used as an internal standard (6 = 0.00 ppm).
IH NMR Acquisition:

e The spectrometer was tuned to the proton frequency.

e A standard one-pulse sequence was used to acquire the spectrum.
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o Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-
noise ratio.

13C NMR Acquisition:
e The spectrometer was tuned to the carbon frequency.

o A proton-decoupled pulse sequence was employed to obtain a spectrum with singlets for
each unique carbon atom.

o Awider spectral width (e.g., 0-200 ppm) was used, and a significantly larger number of
scans were accumulated (e.g., 1024 or more) due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of
dry potassium bromide (KBr) using an agate mortar and pestle.

o The mixture was then compressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:

e A background spectrum of the empty sample compartment was recorded.

o The KBr pellet containing the sample was placed in the sample holder.

e The spectrum was recorded in the mid-IR range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.
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Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical
lonization (APCI) source.

Sample Preparation:

o Adilute solution of the sample was prepared in a suitable solvent (e.g., methanol or
acetonitrile).

e The solution was introduced into the mass spectrometer via direct infusion or through a liquid
chromatography system.

Data Acquisition:
e The instrument was operated in positive ion mode.
o Afull scan was performed over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

e The APCI source parameters, such as corona discharge current and vaporizer temperature,
were optimized to achieve efficient ionization.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 1,3-dimethyl-1H-pyrazol-5-ol.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,3-dimethyl-1H-pyrazol-5-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304426#spectroscopic-data-for-1-3-dimethyl-1h-
pyrazol-5-ol-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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